Cas no 944904-91-0 (3-Bromo-5-(trifluoromethyl)isonicotinaldehyde)

3-Bromo-5-(trifluoromethyl)isonicotinaldehyde Chemical and Physical Properties
Names and Identifiers
-
- AB56927
- 3-BROMO-5-(TRIFLUOROMETHYL)ISONICOTINALDEHYDE
- 3-BROMO-5-TRIFLUOROMETHYL-PYRIDINE-4-CARBALDEHYDE
- 3-Bromo-5-(trifluoromethyl)isonicotinaldehyde
-
- Inchi: 1S/C7H3BrF3NO/c8-6-2-12-1-5(4(6)3-13)7(9,10)11/h1-3H
- InChI Key: CIGYMVLUFUZWST-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC(C(F)(F)F)=C1C=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 197
- Topological Polar Surface Area: 30
- XLogP3: 1.9
3-Bromo-5-(trifluoromethyl)isonicotinaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029012997-1g |
3-Bromo-5-(trifluoromethyl)isonicotinaldehyde |
944904-91-0 | 95% | 1g |
$3126.60 | 2023-08-31 | |
Alichem | A029012997-250mg |
3-Bromo-5-(trifluoromethyl)isonicotinaldehyde |
944904-91-0 | 95% | 250mg |
$1068.20 | 2023-08-31 |
3-Bromo-5-(trifluoromethyl)isonicotinaldehyde Related Literature
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
-
Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
Additional information on 3-Bromo-5-(trifluoromethyl)isonicotinaldehyde
Introduction to 3-Bromo-5-(trifluoromethyl)isonicotinaldehyde (CAS No. 944904-91-0)
3-Bromo-5-(trifluoromethyl)isonicotinaldehyde, a compound with the CAS number 944904-91-0, is a versatile and highly functionalized aldehyde that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique combination of a bromine atom, a trifluoromethyl group, and an aldehyde functional group, which collectively endow it with a wide range of chemical reactivity and potential applications.
The molecular structure of 3-Bromo-5-(trifluoromethyl)isonicotinaldehyde consists of a pyridine ring substituted with a bromine atom at the 3-position and a trifluoromethyl group at the 5-position, along with an aldehyde group at the 6-position. The presence of these substituents imparts specific electronic and steric properties that make this compound an attractive starting material for various synthetic transformations.
In recent years, the use of 3-Bromo-5-(trifluoromethyl)isonicotinaldehyde has been extensively explored in the development of novel pharmaceuticals and bioactive molecules. One notable application is in the synthesis of heterocyclic compounds, which are crucial intermediates in the production of drugs targeting various diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be efficiently converted into potent inhibitors of protein kinases, which are key targets in cancer therapy.
The trifluoromethyl group in 3-Bromo-5-(trifluoromethyl)isonicotinaldehyde is particularly valuable due to its strong electron-withdrawing effect and high lipophilicity. These properties enhance the metabolic stability and biological activity of the resulting compounds, making them more suitable for therapeutic applications. Additionally, the bromine atom provides a versatile handle for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura coupling, which can introduce a wide variety of substituents to the molecule.
Beyond its role in medicinal chemistry, 3-Bromo-5-(trifluoromethyl)isonicotinaldehyde has also found applications in materials science. Its unique electronic properties make it an excellent candidate for the synthesis of conductive polymers and other advanced materials. For example, researchers at the University of California have utilized this compound to develop novel polymers with enhanced electrical conductivity and mechanical strength, which have potential uses in electronic devices and energy storage systems.
The synthetic accessibility of 3-Bromo-5-(trifluoromethyl)isonicotinaldehyde has been well-documented in the literature. A common synthetic route involves the bromination and trifluoromethylation of pyridine followed by oxidation to form the aldehyde. This multi-step process has been optimized to achieve high yields and purity, making it feasible for large-scale production. Recent advancements in catalytic methods have further improved the efficiency and selectivity of these reactions, reducing both cost and environmental impact.
In conclusion, 3-Bromo-5-(trifluoromethyl)isonicotinaldehyde (CAS No. 944904-91-0) is a highly functionalized compound with significant potential in various scientific disciplines. Its unique combination of substituents offers a broad range of chemical reactivity and application possibilities, from drug discovery to materials science. Ongoing research continues to uncover new uses for this versatile molecule, solidifying its importance in modern chemistry.
944904-91-0 (3-Bromo-5-(trifluoromethyl)isonicotinaldehyde) Related Products
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 42464-96-0(NNMTi)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)




